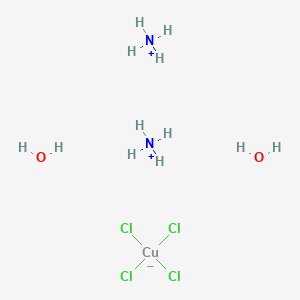
Sulfur oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfur oxide is a chemical compound that is widely used in various industries such as the production of sulfuric acid, paper, and petroleum refining. It is also a major air pollutant that can cause severe health problems and environmental damage.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
Research on sulfur oxides, particularly in relation to emissions from coal-fired flue gas and vehicle exhaust, has been extensive. A bibliometric analysis of global scientific publications from 1995 to 2018 highlights the focus on the environmental impact of sulfur oxides. Key areas include the simultaneous removal of mercury, particulate matter, and CO2, and innovative control methods like adsorption by ionic liquids and advanced oxidation processes. The health hazards associated with sulfur oxides are also a significant area of study (Wang, Fu, Lu, Zhao, & Hao, 2019).
Microbiology and Biotechnology
In microbiology, sulfur-oxidizing bacteria have been studied for their potential in wastewater treatment and bioleaching processes. These bacteria can convert sulfide into elemental sulfur, which can be easily removed from wastewater. This research aligns with broader interests in environmental microbiology and microbial ecology (Kuenen, 2019).
Nanotechnology and Materials Science
Sulfur doping in zinc oxide nanoparticles (ZnO-NPs) is an area of interest due to its impact on the nanoparticles' energy bandgap and antibacterial activities. The research focuses on understanding how temperature and sulfur doping concentration affect these properties, which has significant implications in biomedical and electronic applications (Aga, Efa, & Beyene, 2022).
Energy and Environmental Applications
Sulfur continues to play a vital role in the development of materials for energy and environmental applications. Research spans improving energy efficiency, developing polymers with unique properties, and producing materials for biological applications. This includes environmentally friendly uses for oil refinery waste products containing sulfur (Boyd, 2016).
Electrochemistry and Battery Technology
The research in sulfur chemistry has led to advancements in rechargeable battery technology, particularly in lithium-sulfur and sodium-sulfur batteries. Studies address sulfur electrochemical utilization, low-temperature performance, and rate capability, with implications for developing high-performance, high-energy-density batteries (Akridge, Mikhaylik, & White, 2004).
Chemical Processes and Catalysis
The decomposition of sulfur (VI) oxide is a critical reaction in oxygen-generating processes, with applications in hydrogen-generating chemical plants. Research focuses on identifying effective catalysts, such as noble metals and transition metal oxides, for sulfur (VI) oxide decomposition, which has implications for high-temperature nuclear reactors (Brown & Revankar, 2012).
Eigenschaften
CAS-Nummer |
13827-32-2 |
|---|---|
Produktname |
Sulfur oxide |
Molekularformel |
SO2 OS |
Molekulargewicht |
48.07 g/mol |
IUPAC-Name |
sulfur monoxide |
InChI |
InChI=1S/OS/c1-2 |
InChI-Schlüssel |
XTQHKBHJIVJGKJ-UHFFFAOYSA-N |
SMILES |
O=S |
Kanonische SMILES |
O=S |
Siedepunkt |
-10 °C |
Dichte |
Relative density (water = 1): 1.4 (liquid, -10 °C) |
melting_point |
-75.5 °C |
Andere CAS-Nummern |
13827-32-2 7446-09-5 |
Physikalische Beschreibung |
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |
Löslichkeit |
Solubility in water, ml/100ml at 25 °C: 8.5 |
Synonyme |
sulfur monoxide sulfur oxide |
Dampfdichte |
Relative vapor density (air = 1): 2.25 |
Dampfdruck |
Vapor pressure, kPa at 20 °C: 330 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



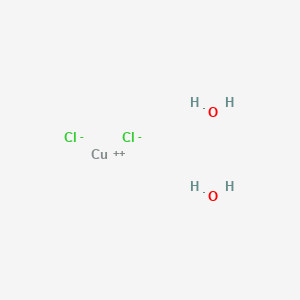

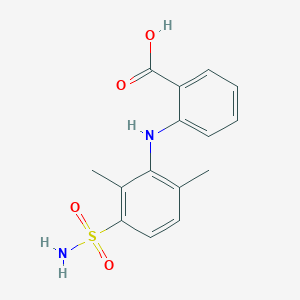

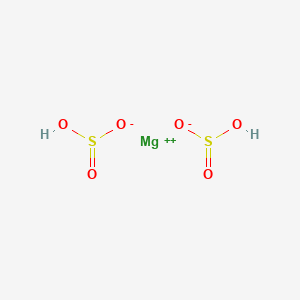

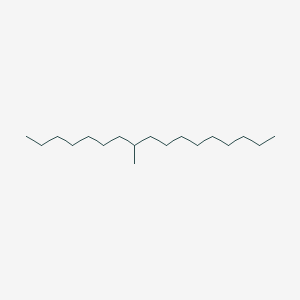
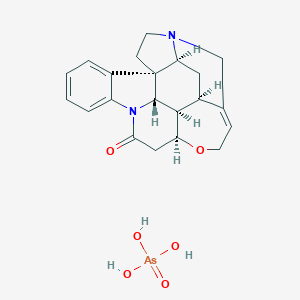

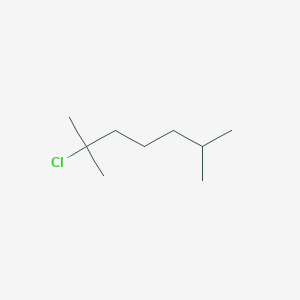
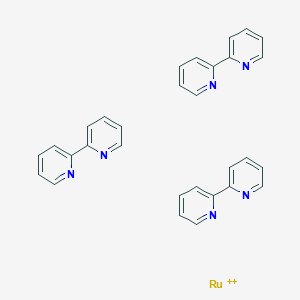
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)

